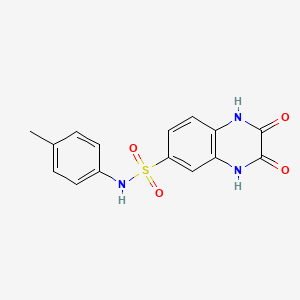![molecular formula C21H22N2O B5689009 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the tetrahydroisoquinoline family and has been shown to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, which allows for the production of large quantities for use in experiments. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2,3-dimethylindole with ethyl acetoacetate in the presence of a base. This is followed by the addition of hydrazine hydrate and the reduction of the resulting hydrazone with sodium borohydride. The final step involves the reaction of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst.
Applications De Recherche Scientifique
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,3-dimethylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-16(2)23(20-10-6-5-9-19(15)20)21(24)14-22-12-11-17-7-3-4-8-18(17)13-22/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDCRKXAIQPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)